molecular formula C8H10ClF2N5 B3033488 1-(3,5-Difluorophenyl)biguanide hydrochloride CAS No. 1030829-66-3

1-(3,5-Difluorophenyl)biguanide hydrochloride

Cat. No.: B3033488
CAS No.: 1030829-66-3
M. Wt: 249.65 g/mol
InChI Key: SAOVSHFMPMBZML-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)biguanide hydrochloride is a chemical compound with the molecular formula C8H10ClF2N5 and a molecular weight of 249.65 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-(3,5-Difluorophenyl)biguanide hydrochloride typically involves the reaction of 3,5-difluoroaniline with cyanoguanidine under specific conditions . The reaction is carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3,5-Difluorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,5-Difluorophenyl)biguanide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)biguanide hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

1-(3,5-Difluorophenyl)biguanide hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(diaminomethylidene)-2-(3,5-difluorophenyl)guanidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N5.ClH/c9-4-1-5(10)3-6(2-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOVSHFMPMBZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)N=C(N)N=C(N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030829-66-3
Record name Imidodicarbonimidic diamide, N-(3,5-difluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1030829-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,5-Difluorophenyl)biguanide hydrochloride
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1-(3,5-Difluorophenyl)biguanide hydrochloride
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1-(3,5-Difluorophenyl)biguanide hydrochloride
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1-(3,5-Difluorophenyl)biguanide hydrochloride
Reactant of Route 5
1-(3,5-Difluorophenyl)biguanide hydrochloride
Reactant of Route 6
1-(3,5-Difluorophenyl)biguanide hydrochloride

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